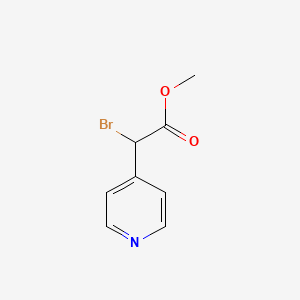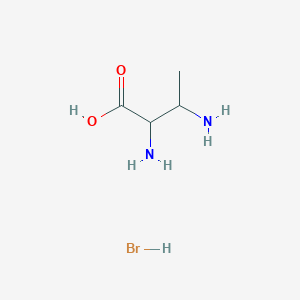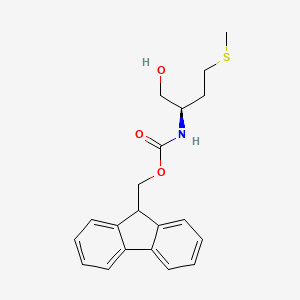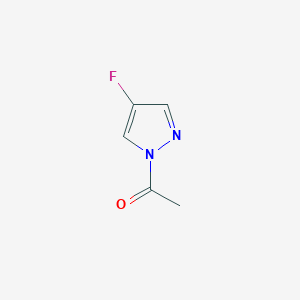
4-(Chloromethyl)-5-fluoro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 5-position on one of the pyridine rings. The unique structural features of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine typically involves the chloromethylation of 5-fluoro-2,3’-bipyridine. One common method is the reaction of 5-fluoro-2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The bipyridine structure allows for coupling reactions with other aromatic or heteroaromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Coupling: Products include extended bipyridine derivatives and conjugated systems.
科学的研究の応用
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2,3’-bipyridine: Lacks the chloromethyl group, which may influence its chemical properties and applications.
4-(Bromomethyl)-5-fluoro-2,3’-bipyridine:
Uniqueness
4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is unique due to the presence of both chloromethyl and fluorine substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H8ClFN2 |
|---|---|
分子量 |
222.64 g/mol |
IUPAC名 |
4-(chloromethyl)-5-fluoro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
InChIキー |
AYBBLVXYQOKLIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


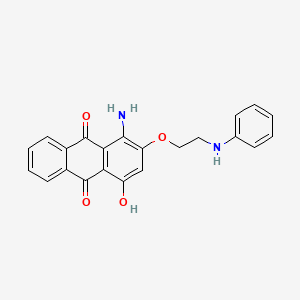

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
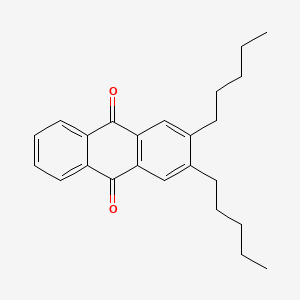
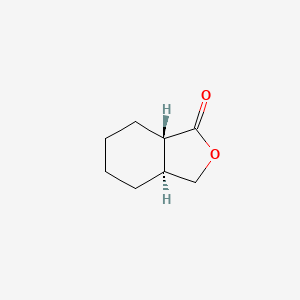

![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

